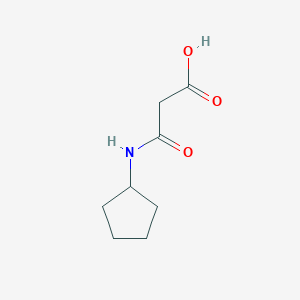
3-(Cyclopentylamino)-3-oxopropanoic acid
描述
3-(Cyclopentylamino)-3-oxopropanoic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Cyclopentylamino)-3-oxopropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentyl group attached to an amino acid backbone. Its molecular structure can be represented as follows:
- Chemical Formula : C₇H₁₃N₁O₃
- Molecular Weight : 157.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest several mechanisms:
- Neuroprotective Effects : The compound exhibits potential neuroprotective properties, which may be linked to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
- Enzyme Inhibition : It has been reported that this compound may act as an inhibitor of specific enzymes, which could be beneficial in various therapeutic contexts, including cancer and inflammation .
Neuroprotective Effects
Research indicates that this compound may protect against neurodegenerative conditions. A study demonstrated that it could reduce neuronal apoptosis in models of oxidative stress, thereby preserving neuronal integrity.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
In vitro studies have suggested that this compound can inhibit the proliferation of certain cancer cell lines. This activity is likely mediated through its effects on cell cycle regulation and apoptosis induction .
Case Study 1: Neuroprotection in Cell Models
In a controlled study using rat cortical neurons exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The compound's ability to scavenge free radicals was highlighted as a key factor in its neuroprotective effect.
Case Study 2: Inhibition of Inflammatory Cytokines
Another study evaluated the anti-inflammatory effects of this compound in a mouse model of induced inflammation. Results showed a marked reduction in markers such as TNF-alpha and IL-6 following administration of this compound, suggesting its potential utility in treating inflammatory diseases.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3-(cyclopentylamino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(5-8(11)12)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEGWEATYIRZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651020 | |
| Record name | 3-(Cyclopentylamino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-51-7 | |
| Record name | 3-(Cyclopentylamino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















